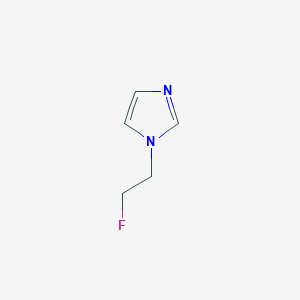
1-(2-fluoroethyl)-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-fluoroethyl)-1H-imidazole is a fluorinated derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions.
作用机制
Target of Action
The primary target of 1-(2-fluoroethyl)-1H-imidazole, also known as KL-50, is the DNA repair protein O6-methylguanine-DNA-methyltransferase (MGMT) . MGMT plays a crucial role in the DNA repair process by reversing the formation of O6-alkylguanine lesions .
Mode of Action
KL-50 interacts with its target MGMT by generating DNA interstrand cross-links (ICLs) through a multistep process . This process involves DNA alkylation to generate an O6-(2-fluoroethyl)guanine (O6FEtG) lesion, followed by slow unimolecular displacement of fluoride to form an N1,O6-ethanoguanine (N1,O6EtG) intermediate, and finally ring-opening by the adjacent cytidine .
Biochemical Pathways
The biochemical pathway affected by KL-50 involves the DNA repair mechanism. The slow rate of N1,O6EtG formation allows healthy cells expressing MGMT to reverse the initial O6FEtG lesion before it evolves to N1,O6EtG, thereby suppressing the formation of toxic DNA–MGMT cross-links and reducing the amount of DNA ICLs generated in healthy cells .
Pharmacokinetics
It’s worth noting that the pharmacokinetics of a compound can be influenced by various factors such as age, sex, body mass index, and genetic polymorphisms .
Result of Action
The result of KL-50’s action is the selective toxicity towards tumors that lack the DNA repair protein MGMT . This selective toxicity is achieved by exploiting the differential DNA repair capacities of healthy and transformed tissue .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, co-medications can significantly affect the metabolism and plasma pharmacokinetics of similar compounds . .
准备方法
The synthesis of 1-(2-fluoroethyl)-1H-imidazole typically involves the introduction of a fluoroethyl group to the imidazole ring. One common method is the reaction of imidazole with 2-fluoroethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反应分析
1-(2-fluoroethyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced imidazole derivatives.
Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of functionalized imidazole derivatives .
科学研究应用
1-(2-fluoroethyl)-1H-imidazole has several scientific research applications:
相似化合物的比较
1-(2-fluoroethyl)-1H-imidazole can be compared with other fluorinated imidazole derivatives, such as:
1H-Imidazole, 1-(2-chloroethyl)-: Similar in structure but with a chloroethyl group instead of a fluoroethyl group. It has different reactivity and biological activity.
1H-Imidazole, 1-(2-bromoethyl)-: Contains a bromoethyl group, which can undergo different substitution reactions compared to the fluoroethyl derivative.
1H-Imidazole, 1-(2-iodoethyl)-: The iodoethyl group provides unique reactivity, particularly in coupling reactions.
The uniqueness of this compound lies in its enhanced stability and reactivity due to the presence of the fluoroethyl group, making it a valuable compound in various research and industrial applications .
属性
IUPAC Name |
1-(2-fluoroethyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FN2/c6-1-3-8-4-2-7-5-8/h2,4-5H,1,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOADUFKGDUTSTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Methyl-7-((3-phenoxypropyl)sulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2870321.png)

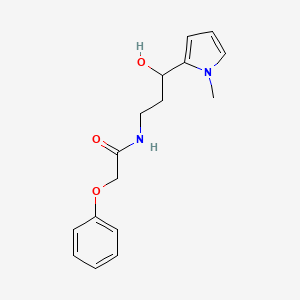

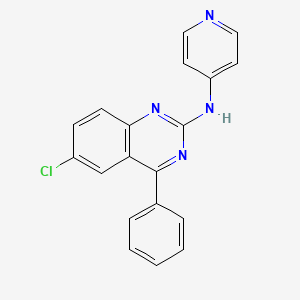
![N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(3-methylbutyl)ethanediamide](/img/structure/B2870332.png)
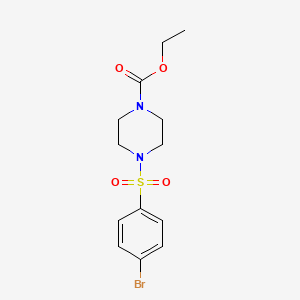
![N-(2-chlorobenzyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)
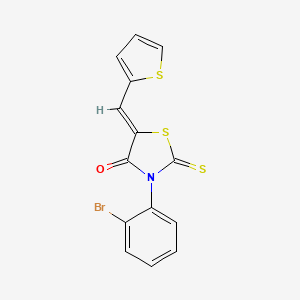

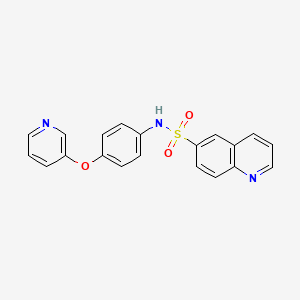
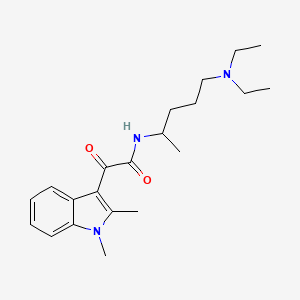
![6-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-1,3-benzothiazole](/img/structure/B2870341.png)

